![molecular formula C12H8BClO3 B13406449 (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated dibenzofuran moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid typically involves the halogenation of dibenzofuran followed by borylation. One common method includes the use of palladium-catalyzed borylation of the corresponding halogenated dibenzofuran derivative. The reaction conditions often involve the use of bis(pinacolato)diboron as the boron source, a palladium catalyst, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chlorine atom on the dibenzofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted dibenzofuran derivatives.
Applications De Recherche Scientifique
(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond . The boronic acid group also interacts with various molecular targets through hydrogen bonding and coordination with metal centers .
Comparaison Avec Des Composés Similaires
Dibenzofuran: A parent compound with similar structural features but lacks the boronic acid functional group.
(3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid: A related compound with an additional phenyl group attached to the boronic acid.
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid: A positional isomer with the chlorine atom at a different position on the dibenzofuran ring.
Uniqueness: (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C12H8BClO3 |
|---|---|
Poids moléculaire |
246.45 g/mol |
Nom IUPAC |
(3-chlorodibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C12H8BClO3/c14-7-5-9(13(15)16)12-8-3-1-2-4-10(8)17-11(12)6-7/h1-6,15-16H |
Clé InChI |
ISJGRUZLHDAERE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC2=C1C3=CC=CC=C3O2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



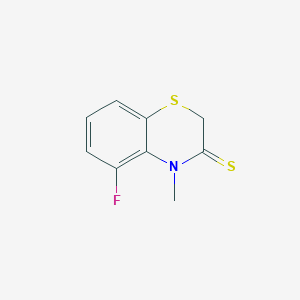
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)


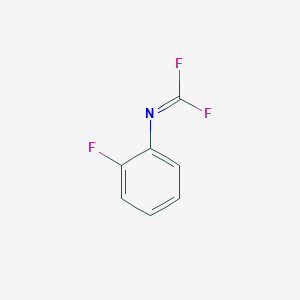

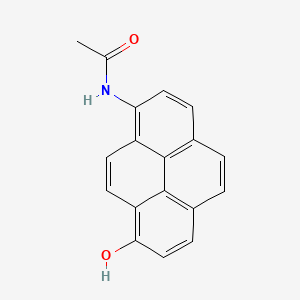
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
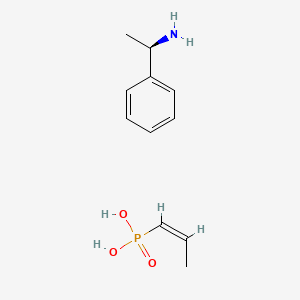
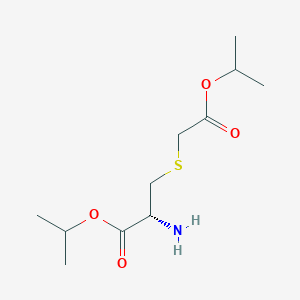
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)
